N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, an oxadiazole ring, and methoxy substituents
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the phenyl group:
Introduction of the methoxy groups: The methoxy substituents are typically introduced via methylation reactions.
Formation of the acetamide linkage: This final step involves the coupling of the intermediate with an appropriate acetamide precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxadiazole rings, to introduce different substituents.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide: This compound shares the methoxyphenyl group but differs in the presence of the methoxybenzamide moiety.
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline: This compound has a similar phenyl group but differs in the presence of the phenethyloxybenzyl group.
Properties
Molecular Formula |
C24H21N3O5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-29-20-12-18(13-21(14-20)30-2)25-22(28)15-31-19-10-8-17(9-11-19)24-26-23(27-32-24)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
QKNGIQHTMOSISS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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